4-(3-Aminophenyl)phenol
Overview
Description
4-(3-Aminophenyl)phenol is an organic compound characterized by the presence of both an amino group and a hydroxyl group attached to a biphenyl structure
Mechanism of Action
Biochemical Pathways
Phenolic compounds, in general, are known to be involved in various biochemical pathways, including those related to the biosynthesis of phenylpropanoids and benzoic acids . They can also affect the metabolism of other compounds in the cell.
Action Environment
The action, efficacy, and stability of 4-(3-Aminophenyl)phenol can be influenced by various environmental factors . For instance, the pH of the environment could affect the ionization state of the compound, potentially influencing its interaction with targets The presence of other molecules could also affect its action.
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds can participate in redox reactions, acting as antioxidants . The amine group in 4-(3-Aminophenyl)phenol could potentially interact with enzymes, proteins, and other biomolecules, influencing their function .
Cellular Effects
Given its structural similarity to other phenolic compounds, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that the compound could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Like other phenolic compounds, it may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its structural features, it could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on its chemical structure, it could potentially be directed to specific compartments or organelles, influencing its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminophenyl)phenol can be achieved through several methods. One common approach involves the nitration of biphenyl followed by reduction. The nitration process introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron and hydrochloric acid. Another method involves the coupling of 3-aminophenylboronic acid with phenol derivatives under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Aminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophiles like bromine or chloromethane under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated biphenyls.
Scientific Research Applications
4-(3-Aminophenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Comparison with Similar Compounds
2-Aminophenol: Differentiated by the position of the amino group, leading to distinct chemical properties and reactivity.
4-Aminophenol: Similar structure but with the amino group in the para position relative to the hydroxyl group.
3-Aminophenol: The amino group is in the meta position, resulting in different reactivity and applications.
Uniqueness: 4-(3-Aminophenyl)phenol is unique due to the specific positioning of the amino and hydroxyl groups on the biphenyl structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(3-aminophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUGPMFSEHZORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373341 | |
Record name | 4-(3-aminophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107865-00-9 | |
Record name | 4-(3-aminophenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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